molecular formula C5H11NO B1581761 2-Methylmorpholine CAS No. 27550-90-9

2-Methylmorpholine

Cat. No.: B1581761
CAS No.: 27550-90-9
M. Wt: 101.15 g/mol
InChI Key: LQMMFVPUIVBYII-UHFFFAOYSA-N
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Description

2-Methylmorpholine is a chemical compound with the empirical formula C5H11NO . It is a cyclic tertiary amine and is a colorless liquid . It is used as a base catalyst for the generation of polyurethanes and other reactions .


Synthesis Analysis

The synthesis of morpholines, including this compound, has seen significant advancements. These compounds are often synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring with one oxygen atom, making it a morpholine . The SMILES string representation of the molecule is CC1CNCCO1 . The InChI key for this compound is LQMMFVPUIVBYII-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a colorless liquid . It has a molecular weight of 101.15 . The storage temperature is between 0-10°C and it should be stored under inert gas . The conditions to avoid are air sensitivity and heat sensitivity .

Scientific Research Applications

Lyocell Fiber Production

2-Methylmorpholine, specifically in the form of N-Methylmorpholine-N-oxide (NMMO), plays a crucial role in the Lyocell process, a method for producing cellulose fibers. This process involves dissolving cellulose in NMMO, ideally without causing chemical changes in the pulp or solvent. However, side reactions and byproduct formation in the cellulose/NMMO/water system can occur, affecting the quality and safety of the process. Understanding these reactions is vital for the safe and economical production of Lyocell fibers (Rosenau et al., 2001).

Interaction with Cellulose

NMMO's interaction with cellulose has been studied extensively, particularly in the context of the Lyocell process. For example, research on the dissolution of softwood pulp fibers in NMMO using nuclear magnetic resonance (NMR) spectroscopy has provided insights into the changes in cellulose morphology and solvent accessibility (Virtanen & Maunu, 2014).

Biodegradation of NMMO

The biodegradation of NMMO has been a subject of study due to environmental concerns. Research shows that activated sludge can be adapted to degrade NMMO and its metabolites effectively. This degradation is crucial for treating NMMO-containing wastewaters in conventional wastewater treatment plants (Meister & Wechsler, 2004).

Crystallization in Cellulose Solutions

The crystallization behavior of cellulose/NMMO/water solutions is important in the fiber and film manufacturing process. Studies have shown that the crystallization in these solutions is due to the crystallization of the solvent, not the cellulose, which influences the final product's structure (Biganska et al., 2002).

Chemical Reactions and Safety

The chemical reactions of NMMO, particularly in the context of cellulose dissolution and fiber production, are complex and can pose safety risks. Understanding these reactions is essential for the safe handling and use of NMMO in industrial applications. Studies have explored various aspects of these reactions, including thermal degradation and reaction mechanisms (Rosenau et al., 2002).

Phase Diagram and Solubility

The phase diagram of NMMO-water mixtures has been determined to understand its solubility and behavior under different conditions, which is crucial for its application in cellulose dissolution and fiber production (Biganska & Navard, 2003).

Safety and Hazards

2-Methylmorpholine is classified as a dangerous substance. It is flammable and causes severe skin burns and eye damage . It is harmful if swallowed . Safety measures include wearing protective clothing, avoiding contact with skin and eyes, and using only in well-ventilated areas .

Biochemical Analysis

Biochemical Properties

It is known that it is a cyclic tertiary amine, which suggests that it could potentially interact with various enzymes, proteins, and other biomolecules in biochemical reactions . The nature of these interactions would depend on the specific biochemical context and the other molecules involved.

Molecular Mechanism

It is known to be used as a base catalyst in the generation of polyurethanes , suggesting that it might interact with biomolecules in a way that facilitates certain chemical reactions

Temporal Effects in Laboratory Settings

The stability and degradation of 2-Methylmorpholine over time in laboratory settings have not been extensively studied. It is known that this compound is a liquid at room temperature and is stored under inert gas , suggesting that it may be relatively stable under certain conditions.

Metabolic Pathways

Morpholine, a related compound, is known to be metabolized primarily by the Mycobacterium genus

Properties

IUPAC Name

2-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5-4-6-2-3-7-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMMFVPUIVBYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50328468
Record name 2-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27550-90-9
Record name 2-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of incorporating 2-methylmorpholine into the structure of mTOR inhibitors? [, , ]

A1: Several research papers [, , ] describe the development of novel mTOR inhibitors incorporating this compound within their chemical structures. While the specific role of this compound isn't explicitly outlined, its presence likely contributes to the overall drug-target interaction. This could be through influencing the molecule's shape, solubility, or binding affinity to the mTOR protein. Further research would be needed to elucidate the precise contribution of this compound to the activity of these specific mTOR inhibitors.

Q2: Besides its use in mTOR inhibitors, is this compound known to possess any inherent biological activity? []

A2: Research indicates that while this compound itself might not be directly carcinogenic, its nitroso derivative, nitroso-2-methylmorpholine, has been shown to induce tumors in animal models. Specifically, it led to tumors in the nasal cavity and liver of Syrian golden hamsters. [] This highlights the importance of understanding the potential biological effects of chemical modifications on molecules like this compound.

Q3: Are there any studies investigating the Structure-Activity Relationship (SAR) of compounds containing this compound? [, , ]

A3: While the provided abstracts [, , ] don't delve into specific SAR details for the described mTOR inhibitors, it's a crucial aspect of drug development. Understanding how modifications to the this compound moiety, or other parts of the molecule, affect its interaction with mTOR and its overall pharmacological properties would be critical for optimizing these compounds as potential anticancer agents. Future research focusing on SAR would be valuable in this regard.

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